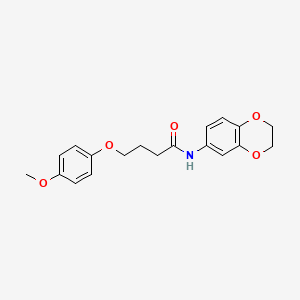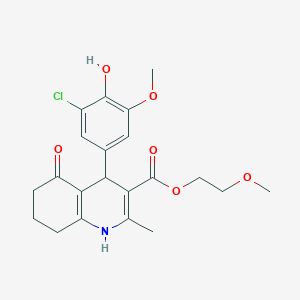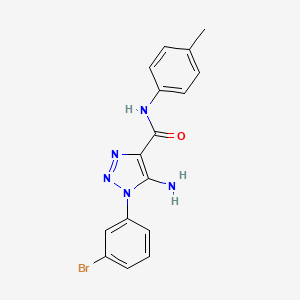![molecular formula C16H19NO4S2 B5067085 3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B5067085.png)
3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the development of new drugs. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. In
Wirkmechanismus
The mechanism of action of 3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide involves the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of diseases. For example, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and anti-inflammatory activity. Additionally, 3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide has been found to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in these processes. It has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can protect cells from oxidative damage. Additionally, it has been found to reduce inflammation by inhibiting the production of inflammatory cytokines and reducing the infiltration of immune cells into inflamed tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide in lab experiments include its high yield and purity, its ability to inhibit specific enzymes and signaling pathways, and its potential applications in the development of new drugs. However, there are also some limitations to using this compound. For example, it may have off-target effects on other enzymes and signaling pathways, which can complicate data interpretation. Additionally, its solubility in aqueous solutions may be limited, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide. One direction is to investigate its potential applications in the treatment of other diseases such as autoimmune disorders and infectious diseases. Another direction is to explore its synergistic effects with other drugs and therapies, which can enhance its efficacy and reduce its side effects. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets, which can provide insights into its therapeutic potential.
Synthesemethoden
The synthesis of 3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide involves the reaction between 3,4-dimethoxybenzenesulfonyl chloride and 2-(phenylthio)ethylamine. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is obtained in high yield and purity after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide has been studied for its potential applications in the development of new drugs. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been found to have anticancer activity against different types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-(2-phenylsulfanylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-20-15-9-8-14(12-16(15)21-2)23(18,19)17-10-11-22-13-6-4-3-5-7-13/h3-9,12,17H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJSRNFSPSLRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCSC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,4-Dimethoxyphenyl)sulfonyl](2-phenylthioethyl)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methoxymethyl)piperidine](/img/structure/B5067010.png)
![1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5067013.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5067023.png)

![2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5067029.png)
![methyl 4-{4-[3-bromo-4-(dimethylamino)benzylidene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B5067031.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5067039.png)
![3-(2,5-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5067050.png)
![4-bromo-2-{[4-(2-fluorobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5067054.png)
![2-{4-[5-(2,6-dimethyl-4-pyrimidinyl)-1,2,4-oxadiazol-3-yl]phenyl}ethanol](/img/structure/B5067063.png)
![3-{[(2-chlorobenzoyl)amino]methyl}-N-(2-methoxyphenyl)-1-piperidinecarboxamide](/img/structure/B5067069.png)

![3-chloro-4-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B5067082.png)